molecular formula C28H28N2O8S2 B3349236 NSP-AS CAS No. 211106-69-3

NSP-AS

Cat. No.: B3349236
CAS No.: 211106-69-3
M. Wt: 584.7 g/mol
InChI Key: VYTOBATYLKBDAR-UHFFFAOYSA-N
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Description

NSP-AS, also known as chemiluminescent acridinium substrate II, is a compound used primarily in homogeneous assays. It is known for its chemiluminescent properties, which make it valuable in various biochemical and analytical applications. The compound has a molecular weight of 584.66 and a chemical formula of C28H28N2O8S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

NSP-AS is synthesized through a series of chemical reactions involving acridinium derivatives. The synthesis typically involves the following steps:

    Formation of Acridinium Core: The acridinium core is synthesized by reacting acridine with appropriate reagents to introduce functional groups.

    Substitution Reactions: Various substitution reactions are carried out to introduce sulfonate and other functional groups to the acridinium core.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

NSP-AS undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which are essential for its chemiluminescent properties.

    Reduction: The compound can also be reduced under specific conditions.

    Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are commonly used in oxidation reactions.

    Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

    Solvents: Dimethyl sulfoxide (DMSO) and other organic solvents are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically result in the formation of chemiluminescent products .

Scientific Research Applications

NSP-AS has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSP-AS involves its chemiluminescent properties. When this compound undergoes oxidation, it emits light, which can be detected and measured. This property is utilized in various assays to detect and quantify specific compounds. The molecular targets and pathways involved include the interaction of this compound with oxidizing agents, leading to the emission of light .

Comparison with Similar Compounds

NSP-AS is unique due to its specific chemiluminescent properties. Similar compounds include other acridinium derivatives and chemiluminescent substrates. this compound stands out due to its high sensitivity and specificity in assays. Some similar compounds are:

This compound’s unique properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-[9-[3-carboxypropyl-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOBATYLKBDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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